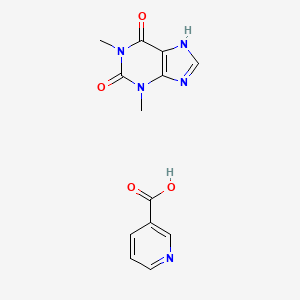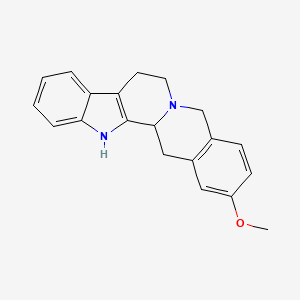
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-methoxymethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that confer unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine typically involves multiple steps, starting from a uridine derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the uridine derivative are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’-hydroxyl group is selectively acylated with 4-methylbenzoyl chloride under basic conditions.
Methoxymethylation: The 5-position of the uridine ring is modified by introducing a methoxymethyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxymethyl group to a hydroxymethyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides and a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction can produce methanol derivatives.
Scientific Research Applications
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, such as polymerases, and can inhibit their activity. This leads to disruptions in DNA and RNA synthesis, which can have therapeutic effects in the treatment of viral infections and cancer.
Comparison with Similar Compounds
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-methoxymethyluridine is unique compared to other nucleoside analogs due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl and methoxymethyl groups.
5-Methoxymethyluridine: Contains the methoxymethyl group but not the 4-methylbenzoyl group.
4-Methylbenzoyluridine: Contains the 4-methylbenzoyl group but not the methoxymethyl group.
Properties
CAS No. |
133697-36-6 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(2S,5R)-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)21-9-14(10-25-2)17(22)20-19(21)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H,20,22,24)/t15-,16+/m0/s1 |
InChI Key |
NAPYYITZTLTINQ-JKSUJKDBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)COC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


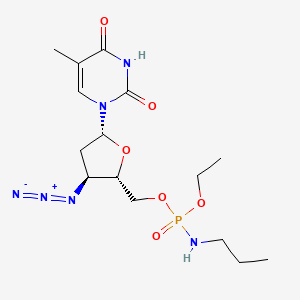
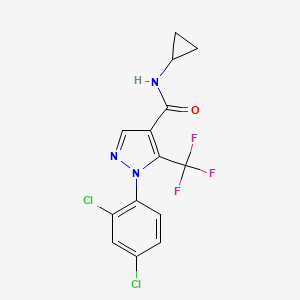
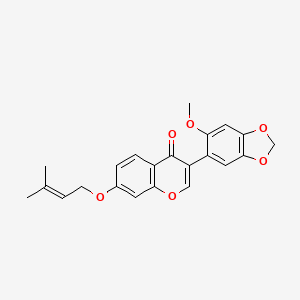
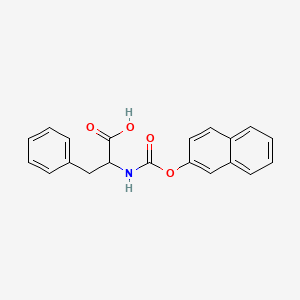
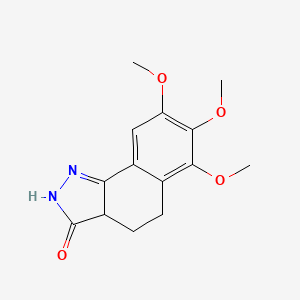

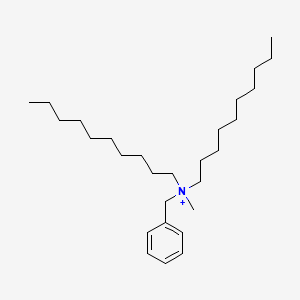


![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
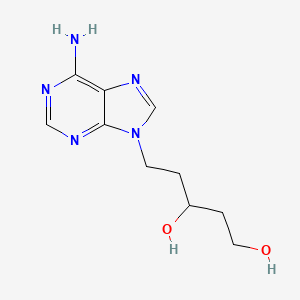
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
